An In-depth Technical Guide to 1-Naphthalenamine, 5-nitro-: Chemical Properties and Structure
An In-depth Technical Guide to 1-Naphthalenamine, 5-nitro-: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Chemical Identity and Structural Framework
1-Naphthalenamine, 5-nitro-, also known by its synonyms 5-nitro-1-naphthylamine and 1-amino-5-nitronaphthalene, is a substituted aromatic amine derived from naphthalene.[1][2] Its chemical structure is characterized by a naphthalene ring system substituted with an amino group (-NH₂) at the 1-position and a nitro group (-NO₂) at the 5-position. This substitution pattern gives rise to a molecule with distinct electronic properties and a rich chemical reactivity, making it a subject of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of a chemical compound is paramount for scientific communication and data retrieval. The following table summarizes the key identifiers for 1-Naphthalenamine, 5-nitro-.
| Identifier | Value | Source |
| IUPAC Name | 5-nitronaphthalen-1-amine | PubChem[1] |
| CAS Number | 3272-91-1 | PubChem[1] |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 188.18 g/mol | PubChem[1] |
| InChI Key | WEWILNPCZSSAIJ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC2=C(C=CC=C2[O-])C(=C1)N | PubChem[1] |
Molecular Structure and Visualization
The spatial arrangement of atoms and functional groups in 1-Naphthalenamine, 5-nitro- dictates its physical and chemical behavior. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene scaffold creates a molecule with a significant dipole moment.
Caption: 2D chemical structure of 1-Naphthalenamine, 5-nitro-.
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 1-Naphthalenamine, 5-nitro- is essential for its handling, formulation, and application in research and development.
Tabulated Physicochemical Data
| Property | Value | Reference |
| Appearance | Yellow to brown solid (predicted) | CymitQuimica[3] |
| Melting Point | 123-124 °C | chemBlink[2] |
| Boiling Point | 385.3 °C at 760 mmHg (predicted) | CHEMLYTE SOLUTIONS CO.,LTD[4] |
| Density | 1.366 ± 0.06 g/cm³ (predicted) | chemBlink[2] |
| Solubility | Practically insoluble in water (0.075 g/L at 25 °C, predicted) | chemBlink[2] |
| Flash Point | 186.8 °C (predicted) | CHEMLYTE SOLUTIONS CO.,LTD[4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |
Spectroscopic Analysis
Spectroscopic techniques provide invaluable insights into the molecular structure and functional groups present in 1-Naphthalenamine, 5-nitro-.
The IR spectrum of 1-Naphthalenamine, 5-nitro- is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of a primary amine is indicated by N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.[5] Aromatic C-H stretching is observed above 3000 cm⁻¹. The nitro group gives rise to strong asymmetric and symmetric stretching bands, which for aromatic nitro compounds are typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6] The C-N stretching of the aromatic amine is expected between 1200 and 1350 cm⁻¹.[5]
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. While detailed spectral data for 1-Naphthalenamine, 5-nitro- is available through spectral databases, a general interpretation can be inferred. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling patterns providing information about their relative positions. The protons of the amino group would likely appear as a broad singlet. In the ¹³C NMR spectrum, ten distinct signals would be expected for the ten carbon atoms of the naphthalene ring, with the carbons attached to the amino and nitro groups showing characteristic shifts.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Naphthalenamine, 5-nitro-, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its molecular weight (188.18). The fragmentation pattern would likely involve the loss of the nitro group and other characteristic cleavages of the naphthalene ring system.
Part 3: Synthesis and Reactivity
The synthesis of 1-Naphthalenamine, 5-nitro- and its subsequent chemical transformations are of key interest to synthetic chemists.
Synthesis via Reduction of 1,5-Dinitronaphthalene
A common and practical method for the synthesis of 1-Naphthalenamine, 5-nitro- is the selective reduction of one of the two nitro groups in 1,5-dinitronaphthalene.[7] This selective reduction can be achieved using various reagents, with sodium polysulfide being a frequently employed method for this type of transformation.
Caption: Synthetic pathway to 1-Naphthalenamine, 5-nitro-.
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Preparation of the Reducing Agent: A solution of sodium polysulfide is typically prepared by dissolving sodium sulfide and sulfur in water.
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Reaction Setup: 1,5-Dinitronaphthalene is suspended in a suitable solvent system, often an alcohol-water mixture.
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Reduction: The sodium polysulfide solution is added portion-wise to the suspension of the dinitro compound at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
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Purification: The crude product is purified by recrystallization or column chromatography to yield pure 1-Naphthalenamine, 5-nitro-.
Causality in Experimental Choices: The use of sodium polysulfide is a classic method for the selective reduction of one nitro group in the presence of another. The polysulfide anion is a mild reducing agent, and the selectivity is often achieved by controlling the stoichiometry of the reagent and the reaction conditions. The choice of an alcohol-water solvent system helps to dissolve the reactants and facilitate the reaction.
Chemical Reactivity
The chemical reactivity of 1-Naphthalenamine, 5-nitro- is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group.
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Reactions of the Amino Group: The amino group can undergo a variety of reactions typical for aromatic amines. These include diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[7] It can also be acylated or alkylated to form amides and secondary or tertiary amines, respectively.
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Reactions of the Nitro Group: The nitro group is susceptible to reduction under more vigorous conditions than those used for the selective reduction of the dinitro precursor. Catalytic hydrogenation or reduction with metals in acidic media can convert the nitro group to a second amino group, yielding 1,5-naphthalenediamine. The reduction of the nitro group is a critical transformation in the synthesis of many biologically active molecules.[8]
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Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence the position of any further electrophilic substitution on the naphthalene ring. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.
Part 4: Potential Applications and Toxicological Considerations
Nitroaromatic compounds are a class of molecules with a wide range of biological activities, and they are found in numerous pharmaceuticals and other bioactive compounds.[9][10]
Potential in Drug Discovery
While specific biological activities for 1-Naphthalenamine, 5-nitro- are not extensively reported, its structural motifs are present in molecules with known therapeutic effects. The nitro group is a known pharmacophore and can be involved in the mechanism of action of certain drugs, particularly antimicrobial and anticancer agents.[11] The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. The naphthalene scaffold itself is a common feature in many drug molecules.
Toxicology and Safety
Detailed toxicological data for 1-Naphthalenamine, 5-nitro- is limited. However, as with many aromatic amines and nitroaromatic compounds, it should be handled with care. Aromatic amines are a class of compounds that includes known carcinogens.[12] The parent compound, 1-naphthylamine, is classified as a substance that may cause cancer.[13] Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Part 5: Conclusion
1-Naphthalenamine, 5-nitro- is a fascinating molecule with a rich chemical profile. Its synthesis from readily available starting materials and the diverse reactivity of its functional groups make it a valuable building block in organic synthesis. While its full potential in drug discovery and materials science is yet to be explored, the presence of the nitro and amino functionalities on the naphthalene core suggests a wide range of possibilities for future research. A deeper investigation into its biological activity and a more thorough toxicological evaluation are warranted to fully understand the potential applications and risks associated with this compound.
Part 6: References
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Srivastava, A., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals.
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NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]
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SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]
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IARC. (n.d.). 1-Nitronaphthalene. IARC Publications.
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NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]
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Penta chemicals. (2024). 1-Naphthylamine - SAFETY DATA SHEET.
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Aldrich. (2025). N9005 - SAFETY DATA SHEET.
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The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.
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PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
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OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
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ResearchGate. (n.d.). 1 H NMR spectrum of compound 1. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenamine, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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Google Patents. (n.d.). CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene. Retrieved from
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(n.d.). IR: nitro groups.
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Stenutz. (n.d.). 5-nitro-1-naphthylamine. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenamine, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
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PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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